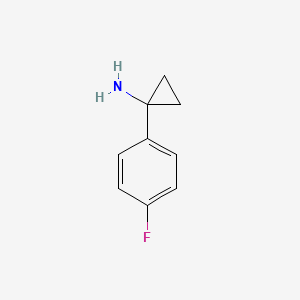

1-(4-Fluorophenyl)cyclopropanamine

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDJCPUJSHPOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514362 | |

| Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474709-83-6 | |

| Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)cyclopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopropanamine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable building block, complete with detailed experimental protocols, quantitative data, and mechanistic insights. The methodologies discussed herein are critical for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Pathways Overview

The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent and practical routes involve the conversion of functionalized cyclopropane precursors, such as nitriles, amides, or carboxylic acids, into the desired primary amine. This guide will focus on the following key synthetic strategies:

-

Reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile

-

Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide

-

Curtius, Schmidt, and Lossen Rearrangements of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid and its Derivatives

Each of these pathways offers unique advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Reduction of 1-(4-Fluorophenyl)cyclopropanecarbonitrile

A straightforward approach to this compound involves the reduction of the corresponding nitrile. This method is often favored due to the relatively mild conditions and high yields.

Experimental Protocol

Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile:

The nitrile precursor can be synthesized from 2-(4-fluorophenyl)acetonitrile and 1,2-dibromoethane under phase-transfer catalysis conditions.

-

Reagents: 2-(4-fluorophenyl)acetonitrile, 1,2-dibromoethane, sodium hydroxide, tetrabutylammonium bromide (TBAB).

-

Procedure: To a stirred solution of 2-(4-fluorophenyl)acetonitrile and a catalytic amount of TBAB in a suitable solvent (e.g., dichloromethane/water), a concentrated aqueous solution of sodium hydroxide is added dropwise. 1,2-dibromoethane is then added, and the mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC or GC. After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Reduction to this compound:

-

Reagents: 1-(4-fluorophenyl)cyclopropanecarbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

-

Procedure: A solution of 1-(4-fluorophenyl)cyclopropanecarbonitrile in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to afford this compound.

Quantitative Data

| Step | Starting Material | Product | Yield (%) | Purity (%) |

| Nitrile Formation | 2-(4-fluorophenyl)acetonitrile | 1-(4-Fluorophenyl)cyclopropanecarbonitrile | ~70-80 | >95 |

| Nitrile Reduction | 1-(4-Fluorophenyl)cyclopropanecarbonitrile | This compound | ~80-90 | >98 |

Reaction Workflow

Hofmann Rearrangement of 1-(4-Fluorophenyl)cyclopropanecarboxamide

The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one less carbon atom. This route is particularly useful when the corresponding amide is readily accessible. An electro-induced variant of this reaction has also been reported, offering a modern and efficient alternative.[1]

Experimental Protocol

Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxamide:

This can be prepared from 1-(4-fluorophenyl)cyclopropanecarboxylic acid via activation and subsequent reaction with ammonia.

-

Reagents: 1-(4-fluorophenyl)cyclopropanecarboxylic acid, thionyl chloride or oxalyl chloride, ammonia.

-

Procedure: The carboxylic acid is converted to the corresponding acyl chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent. The crude acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to yield the primary amide.

Hofmann Rearrangement:

-

Reagents: 1-(4-fluorophenyl)cyclopropanecarboxamide, bromine, sodium hydroxide, methanol/water.

-

Procedure: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine is added slowly to form a solution of sodium hypobromite. A solution of 1-(4-fluorophenyl)cyclopropanecarboxamide in a suitable solvent (e.g., methanol) is then added to the hypobromite solution. The reaction mixture is heated to reflux for a specified period. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude amine, which can be further purified by distillation or chromatography.

Quantitative Data

| Step | Starting Material | Product | Yield (%) | Purity (%) |

| Amide Formation | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 1-(4-Fluorophenyl)cyclopropanecarboxamide | ~85-95 | >97 |

| Hofmann Rearrangement | 1-(4-Fluorophenyl)cyclopropanecarboxamide | This compound | ~70-85 | >98 |

Reaction Mechanism

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopropanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. As a derivative of cyclopropylamine, it possesses a unique three-dimensional structure that can influence its binding to biological targets. The presence of a fluorine atom on the phenyl ring can further modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its hydrochloride salt is presented below. It is important to note that many of the currently available data for the free base are predicted values and should be confirmed by experimental determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₉H₁₀FN | --INVALID-LINK-- |

| Molecular Weight | 151.18 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Melting Point | Not available | |

| Boiling Point | 207.3 ± 33.0 °C (Predicted) | --INVALID-LINK-- |

| pKa | 7.73 ± 0.20 (Predicted) | --INVALID-LINK-- |

| logP | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. | --INVALID-LINK-- |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClFN | --INVALID-LINK-- |

| Molecular Weight | 187.64 g/mol | --INVALID-LINK-- |

| Solubility in PBS (pH 7.4) | ~15 mg/mL at 25°C | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard procedures and may require optimization for this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a liquid compound like this compound, this would be determined as the freezing point.

Protocol:

-

Place a small sample of the compound (if it can be solidified by cooling) in a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

For a liquid, the freezing point can be determined by slowly cooling the liquid in a controlled bath and observing the temperature at which solidification begins.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Protocol:

-

Place a small volume of the liquid in a test tube.

-

Invert a capillary tube (sealed at one end) and place it in the test tube with the open end submerged in the liquid.

-

Heat the test tube gently in a heating bath.

-

A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the liquid to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

Protocol:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Protocol:

-

Prepare a solution of this compound in a biphasic system of n-octanol and water (or a suitable buffer).

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of P.

Biological Activity and Signaling Pathways

While specific experimental data for this compound is limited in the public domain, structurally related phenylcyclopropylamines are known to interact with monoamine transporters and enzymes. This suggests that this compound may exhibit activity as an inhibitor of monoamine oxidase (MAO) and as a ligand for the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including the neurotransmitters serotonin, norepinephrine, and dopamine. Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.

MAO Inhibition Pathway

Serotonin and Norepinephrine Transporter Interaction

The serotonin and norepinephrine transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the synaptic concentration and duration of action of these neurotransmitters, a mechanism central to the action of many antidepressant medications.

Monoamine Transporter Interaction

Experimental Workflows

The following diagrams illustrate the general workflows for determining the biological activity of this compound.

MAO Inhibition Assay Workflow

MAO Inhibition Assay Workflow

Transporter Binding Assay Workflow

Transporter Binding Assay Workflow

Conclusion

This compound is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its predicted basicity and lipophilicity, combined with the known activities of related compounds, suggest potential interactions with key targets in the central nervous system. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive characterization of this molecule. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activity are warranted to fully elucidate its therapeutic potential.

1-(4-Fluorophenyl)cyclopropanamine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclopropanamine, including its chemical and physical properties, synthesis, biological activities, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a synthetic organic compound that has garnered interest as a key intermediate in the preparation of various biologically active molecules.[1] It is available as a free base and as a hydrochloride salt, with the salt form exhibiting enhanced aqueous solubility.

Table 1: Chemical Identifiers and Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| CAS Number | 474709-83-6 | 1134524-25-6 | [2] |

| Molecular Formula | C₉H₁₀FN | C₉H₁₁ClFN | [1][2] |

| Molecular Weight | 151.18 g/mol | 187.64 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | Solid | [1] |

| Boiling Point | 207.3 ± 33.0 °C (Predicted) | Not Available | [1] |

| Density | 1.184 ± 0.06 g/cm³ (Predicted) | Not Available | [1] |

| pKa | 7.73 ± 0.20 (Predicted) | Not Available | [1] |

| Solubility | Soluble in ethanol, chloroform, dimethylformamide | ~15 mg/mL in PBS (pH 7.4) at 25°C | [1] |

| Storage | 2-8°C, sealed in dry, dark place | 2-8°C, in airtight containers | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| NMR Spectroscopy | Cyclopropane ring protons: δ 1.2–1.8 ppm | |

| Mass Spectrometry | Molecular ion peak (free base): m/z 165.08 |

Synthesis of this compound

The synthesis of this compound typically involves the formation of the cyclopropane ring followed by the introduction of the amine group.[2] Several synthetic strategies have been described, including the reaction of a fluorophenyl precursor with a cyclopropylamine equivalent or a Buchwald-Hartwig amination.[2]

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a general method for the synthesis of this compound.

Materials:

-

4-Fluorobenzyl chloride

-

Cyclopropylamine

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzyl chloride (1.0 eq) in dichloromethane.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

To this suspension, add cyclopropylamine (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Purity and Structural Validation:

-

NMR Spectroscopy: Confirm the presence of cyclopropane ring protons (δ 1.2–1.8 ppm) and the characteristic coupling patterns of the aromatic fluorine.

-

Mass Spectrometry (MS): Verify the molecular ion peak (e.g., m/z 151.18 for the free base).

-

High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column with an acetonitrile/water mobile phase.

Biological Activities

This compound serves as a building block for various pharmaceutically active compounds and has demonstrated intrinsic biological activities.[1][2]

Anticancer Activity

-

Cytotoxicity: The compound has shown moderate cytotoxic effects against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC₅₀ values in the range of 10-20 µM.

-

Cell Cycle Arrest: It has been observed to induce G0/G1 phase arrest in MCF-7 cells, suggesting an interference with the cell division cycle.

Antidepressant-like Activity

-

In Vivo Studies: In animal models of depression, administration of this compound has resulted in a significant reduction in immobility time in behavioral tests, which is indicative of antidepressant-like effects.

-

Mechanism of Action: The antidepressant effects are likely mediated through the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Structurally related phenylcyclopropylamines are known potent MAO inhibitors.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

MCF-7 or HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound hydrochloride

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound hydrochloride in culture medium.

-

Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48 hours. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using flow cytometry.

Materials:

-

MCF-7 cells

-

This compound hydrochloride

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) (50 µg/mL)

Procedure:

-

Treat MCF-7 cells with this compound hydrochloride at a concentration around its IC₅₀ value for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A.

-

Incubate at 37°C for 30 minutes.

-

Add propidium iodide to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Monoamine Oxidase (MAO) Inhibition Assay

This is a general protocol for determining the inhibitory activity of this compound on MAO enzymes.

Materials:

-

Recombinant human MAO-A and MAO-B

-

This compound hydrochloride

-

Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

-

Sodium phosphate buffer (pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Pre-incubate the MAO enzyme with various concentrations of this compound hydrochloride in sodium phosphate buffer for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine).

-

Calculate the initial reaction rates and determine the IC₅₀ value for the inhibition of each MAO isoform.

Potential Signaling Pathways

Monoamine Oxidase Inhibition

The primary mechanism for the antidepressant-like effects of this compound is likely through the inhibition of MAO-A and MAO-B. This leads to an increase in the synaptic levels of monoamine neurotransmitters.

Potential Anticancer Signaling Pathways

While the exact signaling pathways for the anticancer effects of this compound are not fully elucidated, based on the activities of structurally related compounds and its observed effects on the cell cycle, the following pathways may be involved:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, and its modulation could lead to cell cycle arrest.

-

PI3K/Akt Pathway: This is a key survival pathway, and its inhibition can promote apoptosis.

Further research is required to confirm the involvement of these or other pathways in the anticancer activity of this compound.

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.[1]

-

In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place.

References

Solubility of 1-(4-Fluorophenyl)cyclopropanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(4-Fluorophenyl)cyclopropanamine, a key intermediate in pharmaceutical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a broad range of common organic solvents. While qualitative descriptions indicate its solubility in solvents such as ethanol, chloroform, and dimethylformamide, precise numerical values (e.g., in g/100 mL or mg/mL) are not documented. This guide provides a detailed experimental protocol for determining the solubility of this compound to enable researchers to generate this critical data. The methodologies described are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), to ensure accuracy and reproducibility. Furthermore, a logical workflow for this experimental process is presented visually using a Graphviz diagram.

Introduction

This compound is a primary amine containing a fluorophenyl group attached to a cyclopropane ring. Its structural motifs are of significant interest in medicinal chemistry, often contributing to the pharmacological activity of various drug candidates. The solubility of this intermediate in organic solvents is a critical parameter for its use in synthetic chemistry, influencing reaction kinetics, purification strategies (such as crystallization), and formulation development. An understanding of its solubility profile allows for the optimization of process conditions, leading to improved yield, purity, and efficiency.

Given the lack of publicly available quantitative solubility data, this document serves as a practical guide for researchers to determine these values empirically.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or chemical databases. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Method of Determination |

| Hexane | 0.1 | Data to be determined | HPLC |

| Toluene | 2.4 | Data to be determined | HPLC |

| Dichloromethane | 3.1 | Data to be determined | HPLC |

| Ethyl Acetate | 4.4 | Data to be determined | HPLC |

| Acetone | 5.1 | Data to be determined | HPLC |

| Isopropanol | 3.9 | Data to be determined | HPLC |

| Ethanol | 4.3 | Data to be determined | HPLC |

| Methanol | 5.1 | Data to be determined | HPLC |

| Dimethylformamide (DMF) | 6.4 | Data to be determined | HPLC |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | HPLC |

Experimental Protocol: Determination of Solubility using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. The principle involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved analyte in the supernatant using a validated HPLC method.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

HPLC system with a UV detector

-

HPLC column (e.g., C18, suitable for amine analysis)

-

Mobile phase (e.g., acetonitrile and water with a suitable buffer and/or ion-pairing agent)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any particulate matter.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solutions and determine the concentration of the analyte from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in mg/mL.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclopropanamine and Its Isomers for Researchers and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopropanamine and its isomers are of significant interest in medicinal chemistry and drug development due to their unique structural features, which can impart favorable pharmacological properties. The rigid cyclopropane ring, combined with the electronic effects of the fluorophenyl group, makes this scaffold a valuable building block for creating novel therapeutic agents. This technical guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, and experimental protocols related to this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Structural Formula and Isomerism

The core structure of (4-fluorophenyl)cyclopropanamine consists of a cyclopropane ring bonded to a 4-fluorophenyl group and an amine group. Isomerism in this molecule can arise from the position of the substituents on the cyclopropane ring and their spatial arrangement.

Structural Formula of the Core Compound

The primary compound of interest is This compound . In this isomer, both the 4-fluorophenyl group and the amine group are attached to the same carbon atom (C1) of the cyclopropane ring.

Chemical Structure:

Isomers of (4-Fluorophenyl)cyclopropanamine

The isomers of (4-fluorophenyl)cyclopropanamine are primarily categorized into positional isomers and stereoisomers.

-

Positional Isomers: These isomers differ in the carbon atom of the cyclopropane ring to which the 4-fluorophenyl and amine groups are attached. The main positional isomer is 2-(4-Fluorophenyl)cyclopropanamine , where the two groups are on adjacent carbon atoms (C1 and C2).

-

Stereoisomers: Due to the substitution pattern on the cyclopropane ring, 2-(4-fluorophenyl)cyclopropanamine can exist as stereoisomers:

-

Geometric Isomers (Diastereomers): These are the cis and trans isomers, which differ in the spatial arrangement of the substituents relative to the plane of the cyclopropane ring.

-

In the cis isomer, the 4-fluorophenyl and amine groups are on the same side of the ring.

-

In the trans isomer, they are on opposite sides.

-

-

Enantiomers: Both the cis and trans isomers are chiral and can exist as a pair of non-superimposable mirror images (enantiomers), designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. For example, the trans isomer exists as (1R,2S) and (1S,2R) enantiomers.

-

The following diagram illustrates the classification of these isomers.

Caption: Classification of isomers of (4-Fluorophenyl)cyclopropanamine.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties is crucial for the identification, characterization, and application of these compounds. The following tables summarize key data for this compound and its primary isomers. Note that data for some isomers is limited in publicly available literature.

Physicochemical Properties

| Property | This compound | 2-(4-Fluorophenyl)cyclopropanamine (trans) |

| Molecular Formula | C₉H₁₀FN | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol | 151.18 g/mol |

| Appearance | Colorless to light yellow liquid. | Not specified |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and dimethylformamide. | Not specified |

Data for the hydrochloride salts are also available:

| Property | This compound HCl | 2-(4-Fluorophenyl)cyclopropanamine HCl (trans, 1R,2S) |

| Molecular Formula | C₉H₁₁ClFN | C₉H₁₁ClFN |

| Molecular Weight | 187.64 g/mol .[1] | 187.64 g/mol |

| CAS Number | 1134524-25-6.[1] | 1990505-73-1 |

Spectroscopic Data

Spectroscopic data is essential for structural elucidation and purity assessment.

Table 2.2.1: ¹H NMR Spectral Data (representative shifts in ppm)

| Compound | Aromatic Protons (C₆H₄) | Cyclopropyl Protons (CH, CH₂) | Amine Protons (NH₂) |

| This compound | ~7.0-7.4 | ~0.8-1.5 | Broad singlet |

| 2-(4-Fluorophenyl)cyclopropanamine (trans) | ~7.0-7.3 | ~1.0-2.5 (complex multiplets) | Broad singlet |

Table 2.2.2: ¹³C NMR Spectral Data (representative shifts in ppm)

| Compound | Aromatic Carbons | Cyclopropyl Carbons |

| This compound | ~115-160 (including C-F coupling) | ~15-40 |

| 2-(4-Fluorophenyl)cyclopropanamine (trans) | ~115-160 (including C-F coupling) | ~15-40 |

Table 2.2.3: IR Spectral Data (representative wavenumbers in cm⁻¹)

| Compound | N-H Stretch | Aromatic C-H Stretch | C-F Stretch |

| This compound | ~3300-3400 | ~3000-3100 | ~1220 |

| 2-(4-Fluorophenyl)cyclopropanamine (trans) | ~3300-3400 | ~3000-3100 | ~1220 |

Experimental Protocols

This section provides an overview of synthetic and analytical methodologies.

Synthesis Protocols

The synthesis of these compounds can be achieved through various routes. Below are generalized protocols for the preparation of the main isomers.

3.1.1. Synthesis of this compound

A common method involves the reaction of a 4-fluorophenylacetonitrile precursor.

-

Step 1: Cyclopropanation of 4-Fluorophenylacetonitrile.

-

To a solution of 4-fluorophenylacetonitrile in a suitable solvent (e.g., DMSO), add a strong base (e.g., sodium hydride) at room temperature.

-

Add 1,2-dibromoethane dropwise to the reaction mixture.

-

Stir the reaction at a slightly elevated temperature (e.g., 60 °C) until completion, monitored by TLC.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the resulting 1-(4-fluorophenyl)cyclopropanecarbonitrile by column chromatography.

-

-

Step 2: Reduction of the Nitrile to the Amine.

-

Dissolve the 1-(4-fluorophenyl)cyclopropanecarbonitrile in a suitable solvent (e.g., THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the nitrile is fully consumed.

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the resulting solids and extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by distillation or chromatography to yield this compound.

-

3.1.2. Synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine

A common route to this isomer involves the cyclopropanation of a cinnamic acid derivative, which can be synthesized from 4-fluorobenzaldehyde.

-

Step 1: Synthesis of (E)-3-(4-fluorophenyl)acrylic acid.

-

Combine 4-fluorobenzaldehyde and malonic acid in a reaction vessel with a solvent such as pyridine, and add a catalytic amount of piperidine.

-

Heat the mixture to reflux and monitor the reaction progress.

-

After completion, cool the mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain (E)-3-(4-fluorophenyl)acrylic acid.

-

-

Step 2: Cyclopropanation.

-

The acrylic acid is typically converted to an ester or amide to facilitate stereoselective cyclopropanation.

-

Diastereoselective cyclopropanation can be achieved using various reagents, such as a Simmons-Smith reaction or by using a chiral auxiliary followed by cyclopropanation.

-

-

Step 3: Conversion to the Amine.

-

The resulting cyclopropanecarboxylic acid derivative is then converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement. For example, a four-step Curtius rearrangement can be employed.

-

The following diagram outlines a general synthetic workflow for 2-(4-fluorophenyl)cyclopropanamine.

References

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclopropanamine: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclopropanamine, a key pharmacological building block. The document delves into the historical context of its development within the broader class of phenylcyclopropylamines, details a representative synthetic protocol, and presents its biological activity, with a focus on its role as a monoamine oxidase (MAO) inhibitor. Quantitative data, detailed experimental methodologies, and pathway visualizations are included to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction and Historical Context

The primary impetus for the exploration of this chemical class was the discovery of their potent inhibitory activity against monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and other neurological disorders.[2]

The introduction of a fluorine atom onto the phenyl ring, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity to its target.[3] Research has shown that fluorination of phenylcyclopropylamines can enhance their inhibitory activity towards both MAO-A and MAO-B.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-(4-fluorophenyl)cyclopropan-1-amine | [1] |

| Chemical Formula | C₉H₁₀FN | [5] |

| Molecular Weight | 151.18 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide | [5] |

| CAS Registry Number (Free Base) | 474709-83-6 | [1] |

| CAS Registry Number (HCl Salt) | 1134524-25-6 | [1] |

Synthesis and Experimental Protocols

While a specific, dedicated publication on the synthesis of this compound is not available, its preparation can be achieved through established methods for the synthesis of phenylcyclopropylamines. A common approach involves the cyclopropanation of a styrene derivative followed by conversion of a functional group to an amine. The following is a representative experimental protocol adapted from known procedures for similar compounds.

Representative Synthetic Pathway

A plausible synthetic route to this compound is a multi-step process starting from 4-fluorobenzaldehyde. This involves a Wittig or Horner-Wadsworth-Emmons reaction to form the corresponding styrene, followed by cyclopropanation and subsequent Curtius or Hofmann rearrangement to yield the final amine.

dot

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. longdom.org [longdom.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 4. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopropylamine - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-(4-Fluorophenyl)cyclopropanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 1-(4-Fluorophenyl)cyclopropanamine, a molecule of interest in medicinal chemistry and drug development. This document compiles expected and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.

Chemical Structure and Properties

IUPAC Name: 1-(4-fluorophenyl)cyclopropan-1-amine Molecular Formula: C₉H₁₀FN Molecular Weight: 151.18 g/mol

The structure of this compound, characterized by a cyclopropyl ring and a 4-fluorophenyl group attached to a quaternary carbon bearing an amine group, gives rise to a distinct spectroscopic signature. The following sections detail the expected and observed data from various analytical techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that the exact values may vary slightly depending on the experimental conditions, such as the solvent used and the specific instrumentation. The data presented here is a composite of expected values based on established principles of spectroscopy and any available reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25-7.35 | m | 2H | Ar-H (ortho to F) |

| ~6.95-7.05 | m | 2H | Ar-H (meta to F) |

| ~1.6-1.8 | br s | 2H | -NH₂ |

| ~1.0-1.2 | m | 2H | Cyclopropyl-H |

| ~0.8-1.0 | m | 2H | Cyclopropyl-H |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~161.5 (d, ¹JCF ≈ 245 Hz) | Ar-C (C-F) |

| ~140 (d, ⁴JCF ≈ 3 Hz) | Ar-C (quaternary) |

| ~128 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~40 | C-NH₂ (quaternary) |

| ~15 | Cyclopropyl-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H stretch (primary amine) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch (cyclopropyl) |

| ~1600, ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1220 | Strong | C-F stretch |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base of this compound, the expected molecular ion peak would be at an m/z of approximately 151.08. A reported mass-to-charge ratio for the free base is m/z 189.66, which likely corresponds to the protonated molecule [M+H]⁺ with a different isotopic composition or an adduct.[1]

Expected Fragmentation Pattern (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 134 | [M - NH₃]⁺ |

| 123 | [M - C₂H₄]⁺ |

| 109 | [C₇H₆F]⁺ |

| 96 | [C₆H₅F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the prepared salt plate in the sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Inlet System: Direct infusion or Gas Chromatography (GC) inlet

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over the specified scan range.

-

The data system will record the relative abundance of ions at each mass-to-charge ratio.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of the target compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Quantum Chemical Blueprint for 1-(4-Fluorophenyl)cyclopropanamine: A Technical Guide for Drug Development

Introduction: 1-(4-Fluorophenyl)cyclopropanamine is a molecule of interest in medicinal chemistry, serving as a building block for more complex pharmaceutical compounds.[1] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel therapeutics with improved efficacy and safety profiles. Quantum chemical calculations offer a powerful in-silico approach to elucidate these molecular characteristics, providing insights that can guide rational drug design and development.[2][3]

This technical guide outlines a comprehensive workflow for the quantum chemical analysis of this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for a theoretical investigation of this molecule using Density Functional Theory (DFT), a widely used and reliable computational method.[4][5]

Computational Workflow and Theoretical Framework

The proposed computational study employs a multi-step workflow designed to build a detailed understanding of the molecule's properties. The primary theoretical approach is Density Functional Theory (DFT), utilizing the B3LYP hybrid functional, which is known for its balance of accuracy and computational efficiency in studying organic molecules.[4] The 6-311++G(d,p) basis set is selected to provide a flexible and accurate description of the electron distribution.[6] All calculations would be performed using a computational chemistry software package such as Gaussian.[7]

Detailed Methodologies

A systematic application of quantum chemical methods is essential for a thorough analysis. The following sections detail the protocols for the key computational experiments.

Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface.

-

Software: Gaussian

-

Methodology: The initial structure of this compound can be generated from its SMILES string (FC1=CC=C(C=C1)C2(N)CC2) and pre-optimized using a molecular mechanics force field. The final optimization is then performed using DFT.

-

Gaussian Keywords: #p B3LYP/6-311++G(d,p) Opt

Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum.[8]

-

Software: Gaussian

-

Methodology: This calculation computes the vibrational frequencies of the molecule. A true minimum energy structure will have no imaginary frequencies. The results also provide thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Gaussian Keywords: #p B3LYP/6-311++G(d,p) Freq

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of the electron distribution in terms of localized bonds, lone pairs, and atomic charges.[7]

-

Software: Gaussian with NBO module

-

Methodology: The NBO analysis is performed on the optimized geometry to calculate the natural atomic charges, hybridization of atoms, and to study donor-acceptor interactions that indicate intramolecular charge transfer.

-

Gaussian Keywords: #p B3LYP/6-311++G(d,p) Pop=NBO

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability.

-

Software: Gaussian and GaussView for visualization

-

Methodology: The energies of the HOMO and LUMO are obtained from the output of the frequency calculation. The orbital surfaces are then generated for visualization.

-

Gaussian Keywords: The orbital energies are part of the standard output. Visualization is typically done using the checkpoint file (.chk or .fchk).

Data Presentation

The quantitative data obtained from these calculations can be summarized for clarity and comparative analysis. The following tables present illustrative data that would be expected from a computational study of this compound.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| C-N | 1.47 Å | |

| C-C (ring) | 1.51 Å | |

| Bond Angle | F-C-C | 118.5° |

| C-C-N | 119.2° | |

| Dihedral Angle | F-C-C-C | 180.0° |

Table 2: Calculated Thermodynamic and Electronic Properties (Illustrative)

| Property | Value | Unit | Significance |

| Total Energy | -558.98 | Hartrees | Ground state electronic energy |

| Zero-Point Energy | 120.5 | kcal/mol | Vibrational energy at 0 K |

| Dipole Moment | 2.5 | Debye | Molecular polarity |

| HOMO Energy | -6.8 | eV | Electron-donating ability |

| LUMO Energy | -0.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 | eV | Chemical reactivity and stability |

Table 3: Natural Bond Orbital (NBO) Analysis - Partial Atomic Charges (Illustrative)

| Atom | Natural Charge (e) |

| F | -0.25 |

| N | -0.90 |

| C (attached to F) | +0.15 |

| C (attached to N) | +0.30 |

| H (on N) | +0.40 |

Visualization of Logical Relationships

The interplay between the calculated properties and their application in drug design can be visualized to highlight their significance.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing this compound at the molecular level. The resulting data on its geometry, electronic structure, and reactivity descriptors serve as a valuable foundation for subsequent stages of drug development, including quantitative structure-activity relationship (QSAR) modeling, molecular docking simulations, and the prediction of metabolic fate. By leveraging these computational insights, researchers can make more informed decisions, ultimately accelerating the discovery of novel and effective pharmaceuticals.

References

- 1. This compound hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]

- 2. rroij.com [rroij.com]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. answers.illinois.edu [answers.illinois.edu]

- 7. NBO [cup.uni-muenchen.de]

- 8. gaussian.com [gaussian.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Conformational Analysis of 1-(4-Fluorophenyl)cyclopropanamine

Abstract: This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for the conformational analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the key conformational features, hypothesized stable conformers, and the experimental and computational protocols required for a thorough investigation. This guide is intended to serve as a foundational resource for researchers undertaking the structural analysis of this and related cyclopropylamine derivatives, which are of significant interest in medicinal chemistry.

Introduction

This compound is a molecule of interest in drug discovery due to the presence of the pharmacologically relevant 4-fluorophenyl and cyclopropylamine moieties. The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity, dictating how it interacts with target macromolecules. A comprehensive conformational analysis is therefore essential for understanding its structure-activity relationship (SAR) and for rational drug design.

The primary degrees of conformational freedom in this compound are the rotation about the C-N bond, the rotation of the phenyl group relative to the cyclopropane ring, and the pyramidal inversion of the nitrogen atom.

Hypothesized Conformational Landscape

The conformational landscape of this compound is primarily defined by two key dynamic processes:

-

Rotation about the Phenyl-Cyclopropyl Bond: The rotation of the 4-fluorophenyl group with respect to the cyclopropane ring is expected to have a defined energy barrier. Based on studies of similar arylcyclopropanes, the most stable conformation is likely the "bisected" conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring. This arrangement allows for favorable electronic interactions between the phenyl π-system and the Walsh orbitals of the cyclopropane ring. A higher energy "eclipsed" conformation, where the phenyl ring is coplanar with one of the cyclopropane C-C bonds, is also possible.

-

Nitrogen Inversion: The amine group can undergo pyramidal inversion, a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state.[1] This "umbrella-like" motion interconverts the two enantiomeric forms of the amine if it were a stereocenter.[2] For primary amines like this compound, this inversion is typically fast at room temperature, resulting in an averaging of the conformations.[3] The energy barrier for nitrogen inversion in simple amines is generally low, around 5-6 kcal/mol.[1]

Experimental Protocols for Conformational Analysis

A thorough experimental investigation of the conformational preferences of this compound would involve the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

-

Protocol for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts and coupling constants. The coupling constants between protons on the cyclopropane ring can provide information about their relative stereochemistry.

-

-

Protocol for Nuclear Overhauser Effect (NOE) Spectroscopy:

-

Prepare a sample as described for ¹H NMR.

-

Perform a 2D NOESY or ROESY experiment.

-

The presence of cross-peaks between protons on the phenyl ring and the cyclopropane ring would indicate their spatial proximity, helping to determine the preferred rotational conformation.

-

-

Protocol for Variable Temperature (VT) NMR:

-

Prepare a sample in a solvent with a wide temperature range (e.g., toluene-d₈).

-

Acquire ¹H NMR spectra at a range of temperatures, from low (e.g., -80 °C) to high (e.g., 100 °C).

-

Changes in the spectra, such as the broadening and coalescence of signals at lower temperatures, can indicate the slowing of conformational exchange processes, allowing for the determination of the energy barriers to rotation.

-

X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule.[4]

-

Protocol for Single Crystal X-ray Diffraction:

-

Grow single crystals of this compound or a suitable salt (e.g., hydrochloride). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα).[5]

-

Solve the crystal structure using direct methods or Patterson methods.[4]

-

Refine the structure to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Computational Chemistry Protocols

Computational methods are invaluable for exploring the conformational space and calculating the relative energies of different conformers.[6]

Density Functional Theory (DFT) Calculations

DFT is a robust method for calculating the electronic structure and energies of molecules.[7][8]

-

Protocol for Conformational Search and Energy Calculation:

-

Build the 3D structure of this compound using a molecular modeling software.

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

For each identified conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7]

-

Calculate the vibrational frequencies to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

The relative energies of the conformers can then be compared to determine their populations at a given temperature.

-

-

Protocol for Rotational Barrier Calculation:

-

Define the dihedral angle corresponding to the rotation around the phenyl-cyclopropyl bond as a reaction coordinate.

-

Perform a relaxed potential energy surface scan by rotating this dihedral angle in small increments (e.g., 10-15 degrees) and optimizing the geometry at each step.

-

The energy profile will reveal the rotational energy barrier.

-

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic conformational behavior of the molecule over time.

-

Protocol for MD Simulation:

-

Place the this compound molecule in a simulation box with a suitable solvent (e.g., water).

-

Assign a force field to the molecule (e.g., GAFF).

-

Perform energy minimization of the system.

-

Equilibrate the system under the desired temperature and pressure.

-

Run a production MD simulation for a sufficient length of time (e.g., 100 ns).

-

Analyze the trajectory to identify the most populated conformations and the transitions between them.

-

Data Presentation

The quantitative data obtained from experimental and computational studies should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Torsion Angles for Key Conformers of this compound

| Conformer | Dihedral Angle (F-C4-C1-C_cyclopropyl) | Relative Energy (kcal/mol) |

| Bisected | ~90° | 0.0 (hypothesized minimum) |

| Eclipsed | ~0° | > 2.0 (hypothesized maximum) |

Table 2: Hypothetical Energy Barriers for Conformational Interconversion

| Process | Method | Calculated Barrier (kcal/mol) |

| Phenyl-Cyclopropyl Rotation | DFT (B3LYP/6-31G(d)) | 2 - 5 |

| Nitrogen Inversion | DFT (B3LYP/6-31G(d)) | 5 - 7 |

Visualization of Workflow

The logical flow of a comprehensive conformational analysis study can be visualized as follows:

Conclusion

A thorough conformational analysis of this compound is crucial for understanding its chemical behavior and biological activity. Although specific experimental data is sparse in the literature, a combination of modern experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with robust computational methods like DFT and molecular dynamics, can provide a detailed picture of its conformational landscape. The methodologies and workflows outlined in this guide provide a solid framework for researchers to investigate the structure of this and other related molecules, ultimately aiding in the development of new therapeutic agents.

References

- 1. Pyramidal inversion - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Nitrogen inversion [chem.ucla.edu]

- 3. Nitrogen_inversion [chemeurope.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 8. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]

An In-Depth Technical Guide to the Electrophilic Reactions of 1-(4-Fluorophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)cyclopropanamine is a valuable building block in medicinal chemistry and drug development, prized for its unique conformational constraints and the advantageous properties imparted by the fluorophenyl and cyclopropyl moieties. The primary amine functionality serves as a key reactive handle for a variety of electrophilic reactions, enabling the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the core electrophilic reactions of this compound, including N-acylation, N-sulfonylation, N-alkylation, and reactions with carbonyl compounds to form imines. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate the practical application of this versatile intermediate in research and development settings.

Introduction

The chemical reactivity of this compound is dominated by the nucleophilic character of its primary amine. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, making it an excellent substrate for a range of electrophilic substitution reactions. These reactions are fundamental to the structural modification of the parent molecule, allowing for the introduction of various functional groups that can modulate its physicochemical properties, biological activity, and pharmacokinetic profile. This guide will delve into the principal electrophilic reactions of this compound, providing detailed methodologies and quantitative data where available.

N-Acylation: Formation of Amides

The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of stable amide derivatives. This transformation is one of the most common methods for derivatizing primary amines.

General Reaction Scheme

The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Methodological & Application

Application Notes and Protocols: The Role of 1-(4-Fluorophenyl)cyclopropanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)cyclopropanamine is a valuable building block in medicinal chemistry, primarily utilized in the design and synthesis of novel therapeutic agents targeting the central nervous system (CNS). Its rigid cyclopropane scaffold, combined with the electronic properties of the 4-fluorophenyl group, provides a unique structural motif for developing selective and potent modulators of various biological targets. This document provides an overview of its applications, quantitative biological data for representative derivatives, and detailed experimental protocols for their synthesis and evaluation.

Key Applications in Drug Discovery

The this compound scaffold has been instrumental in the development of compounds targeting neurotransmitter systems.[1] Its derivatives have shown significant potential in modulating the activity of serotonin receptors and monoamine oxidase enzymes, making them attractive candidates for treating a range of neurological and psychiatric disorders.

Serotonin 5-HT2C Receptor Agonists

Derivatives of this compound have been investigated as selective agonists for the serotonin 5-HT2C receptor.[2][3] This receptor is a key target for the treatment of obesity, schizophrenia, and other CNS disorders. The rigid cyclopropyl ring helps to orient the fluorophenyl group in a specific manner within the receptor binding pocket, contributing to potency and selectivity.

Monoamine Oxidase (MAO) Inhibitors

The cyclopropylamine moiety is a well-known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B).[4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5][6] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[5][6] Fluorination of the phenyl ring can influence the potency and selectivity of these inhibitors.

Quantitative Biological Data

The following tables summarize the in vitro biological data for representative derivatives of this compound.

Table 1: In Vitro Activity of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives at Serotonin 5-HT2 Receptors

| Compound | 5-HT2C EC50 (nM) | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) |

| (+)-21c | < 15 | 3.8 | 110 | 1.9 |

| (±)-12 | 598 | >10,000 | >10,000 | >10,000 |

Data sourced from a study on fluorinated cyclopropane derivatives as 5-HT2C receptor agonists.[2]

Table 2: In Vitro Activity of Fluorinated Phenylcyclopropylamine Derivatives as Monoamine Oxidase Inhibitors

| Compound | Target | IC50 |

| trans-2-fluoro-2-phenylcyclopropylamine | Microbial Tyramine Oxidase | 10-fold lower than tranylcypromine |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM |

Data for trans-2-fluoro-2-phenylcyclopropylamine sourced from a study on microbial tyramine oxidase inhibition.[4] Data for cis-N-benzyl-2-methoxycyclopropylamine sourced from a study on cis-cyclopropylamines as MAO inhibitors.[7]

Experimental Protocols

Protocol 1: General Synthesis of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives

This protocol is a representative example for the synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, based on established chemical methodologies.[2]

Step 1: Synthesis of Vinyl Fluoride

-

To a solution of the corresponding benzaldehyde in dichloromethane (CH2Cl2), add N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF).

-

Stir the reaction mixture at room temperature.

-

Upon completion, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux the mixture.

-

Purify the resulting vinyl fluoride by column chromatography.

Step 2: Cyclopropanation

-

To a solution of the vinyl fluoride in CH2Cl2, add copper(II) acetylacetonate (Cu(acac)2) and ethyl diazoacetate.

-

Heat the reaction mixture to 40°C.

-

After the reaction is complete, purify the cyclopropanecarboxylate product by column chromatography.

Step 3: Reduction to Alcohol

-

Add the cyclopropanecarboxylate to a solution of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

-

Stir the mixture at room temperature.

-

Quench the reaction carefully with water and extract the product.

Step 4: Conversion to Amine

-

To a solution of the alcohol in THF, add phthalimide, triphenylphosphine (PPh3), and diethyl azodicarboxylate (DEAD) at 0°C and then warm to room temperature.

-

Treat the resulting phthalimide intermediate with hydrazine hydrate in ethanol under reflux.

-

Protect the resulting primary amine with a suitable protecting group (e.g., Boc anhydride).

-

If enantiomers are desired, perform chiral separation at this stage using preparative HPLC.

-

Deprotect the amine using an appropriate method (e.g., 2M HCl in diethyl ether) to yield the final fluorinated 2-phenylcyclopropylmethylamine hydrochloride salt.

Protocol 2: In Vitro 5-HT2C Receptor Functional Assay (Calcium Mobilization)

This protocol describes a typical calcium mobilization assay to determine the functional potency of compounds at the 5-HT2C receptor.[8][9]

1. Cell Culture and Plating:

-

Culture a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Plate the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the growth medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

3. Compound Preparation and Addition:

-

Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in the assay buffer.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

Add the diluted compounds to the respective wells of the microplate.

4. Signal Detection:

-

Immediately place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence, and then add the agonist while continuously monitoring the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium.

5. Data Analysis:

-